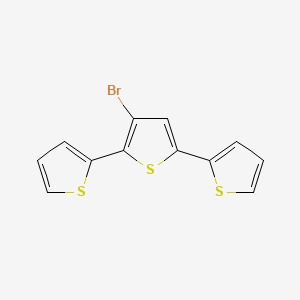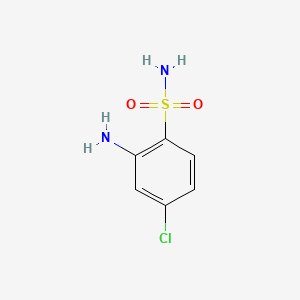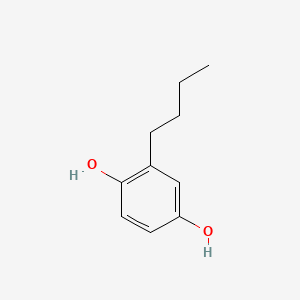
氰胺,(3,4-二氢-2H-吡咯-5-基)-
描述
N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide is a chemical compound that belongs to the class of cyanamides It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and a cyanamide group
科学研究应用
N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用机制
Target of Action
The primary target of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, is D-amino-acid oxidase . This enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological processes.
Mode of Action
It is believed to interact with its target, d-amino-acid oxidase, and modulate its activity . This interaction and the resulting changes in enzyme activity can lead to alterations in the metabolism of D-amino acids.
Biochemical Pathways
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, is likely to affect several biochemical pathways due to its interaction with D-amino-acid oxidase. These pathways include the metabolism of D-amino acids such as D-arginine and D-ornithine
生化分析
Biochemical Properties
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as an electrophile or nucleophile, participating in addition reactions with compounds containing acidic protons . These interactions are crucial for its role in catalysis and organic synthesis.
Cellular Effects
The effects of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and metabolite levels, impacting overall cellular health and function .
Molecular Mechanism
At the molecular level, Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as both an electrophile and nucleophile allows it to participate in various biochemical reactions, influencing the activity of enzymes and other proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, can undergo degradation, which may affect its efficacy and safety in long-term applications .
Dosage Effects in Animal Models
The effects of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is crucial for determining safe and effective dosages for research and therapeutic applications .
Metabolic Pathways
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in biochemical reactions and its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
Cyanamide, (3,4-dihydro-2H-pyrrol-5-YL)-, exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide typically involves the reaction of 3,4-dihydro-2H-pyrrole with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
化学反应分析
Types of Reactions
N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- N-(3,4-Dihydro-2H-pyrrol-5-yl)glycine
- N-(3,4-Dihydro-2H-pyrrol-5-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
- 3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine)
Uniqueness
N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide is unique due to its specific combination of a pyrrolidine ring and a cyanamide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
属性
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-ylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZXPQUCMIIDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242994 | |
| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97482-05-8 | |
| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)



![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)








